n-(Tert-butoxycarbonyl)-s-propylcysteine
CAS No.:
Cat. No.: VC18074907
Molecular Formula: C11H21NO4S
Molecular Weight: 263.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21NO4S |
|---|---|
| Molecular Weight | 263.36 g/mol |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-propylsulfanylpropanoic acid |
| Standard InChI | InChI=1S/C11H21NO4S/c1-5-6-17-7-8(9(13)14)12-10(15)16-11(2,3)4/h8H,5-7H2,1-4H3,(H,12,15)(H,13,14) |
| Standard InChI Key | WMJOCNANCHVVGE-UHFFFAOYSA-N |
| Canonical SMILES | CCCSCC(C(=O)O)NC(=O)OC(C)(C)C |
Introduction
Chemical Structure and Functional Significance
Boc-S-propylcysteine belongs to the family of Boc-protected cysteine derivatives, characterized by the molecular formula . The Boc group () shields the amino group, while the S-propyl substituent () modifies the reactivity of the thiol group. This dual modification addresses two key challenges in peptide chemistry:
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Amino Group Protection: The Boc group prevents undesired side reactions during peptide elongation, such as nucleophilic attacks or oxidation .
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Thiol Stability: Propylation mitigates thiol oxidation to disulfides, ensuring controlled disulfide bond formation in downstream applications .
The stereochemistry of the cysteine residue (L-configuration) is preserved during synthesis, as evidenced by optical rotation data from analogous Boc-protected cysteine derivatives .
Synthetic Methodologies
Boc Protection of Cysteine
The Boc group is introduced to cysteine via reaction with di-tert-butyl dicarbonate () under mildly basic conditions. A representative protocol involves:
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Dissolving L-cysteine in a 1:1 mixture of 1,4-dioxane and water at 0°C.
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Adding -methylmorpholine (NMM) as a base to deprotonate the amino group.
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Introducing (1.1 equivalents) and stirring at room temperature for 12–24 hours .
This method achieves yields exceeding 80%, as validated by NMR and mass spectrometry .
S-Propylation of Cysteine
The thiol group of Boc-cysteine is alkylated using propyl bromide or iodide in the presence of a base:
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Boc-cysteine is dissolved in dimethylformamide (DMF) or tetrahydrofuran (THF).
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Sodium hydride (NaH) or triethylamine (TEA) is added to deprotonate the thiol.
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Propyl halide (1.2 equivalents) is introduced, and the reaction proceeds at 25–50°C for 4–8 hours .
Purification via silica gel chromatography typically yields 70–85% of Boc-S-propylcysteine, confirmed by thin-layer chromatography (TLC) and high-resolution mass spectrometry (HRMS) .
Table 1: Optimization of S-Propylation Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | DMF | 50 | 85 |
| TEA | THF | 25 | 78 |
| DBU | DCM | 40 | 72 |
Physicochemical Properties
Spectral Characterization
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NMR (400 MHz, CDCl): δ 1.42 (s, 9H, Boc CH), 1.65–1.75 (m, 2H, S-CHCHCH), 2.95 (t, 2H, S-CH), 3.10 (dd, 1H, C-H), 4.25 (m, 1H, C-H), 5.28 (bs, 1H, NH) .
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IR (KBr): 3320 cm (N-H stretch), 1705 cm (C=O, Boc), 1250 cm (C-O-C) .
Thermodynamic and Solubility Data
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Melting Point: 112–114°C (lit. for Boc-S-methylcysteine: 110°C) .
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Solubility: Freely soluble in DMF, THF, and dichloromethane (DCM); sparingly soluble in water (47.6 mg/mL at 25°C) .
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LogP: 1.24 (predicted via iLOGP), indicating moderate hydrophobicity .
Applications in Peptide Synthesis
SPPS Compatibility
Boc-S-propylcysteine is compatible with Fmoc/t-Bu SPPS strategies. The Boc group is stable under basic Fmoc deprotection conditions (20% piperidine/DMF), while the S-propyl group resists oxidation during resin cleavage with trifluoroacetic acid (TFA) .
Post-Synthetic Modifications
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Deprotection: The Boc group is removed with TFA/DCM (1:1) for 30 minutes, yielding S-propylcysteine.
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Disulfide Formation: Treatment with iodine or dimethyl sulfoxide (DMSO) oxidizes the propyl-thiol to a disulfide, enabling site-specific crosslinking .
Table 2: Comparative Stability of S-Alkylated Cysteine Derivatives
| Derivative | Oxidation Half-Life (h) |
|---|---|
| S-Methylcysteine | 12 |
| S-Propylcysteine | 48 |
| S-Benzylcysteine | 72 |
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